molecular formula C14H10N2O4S B14654113 Agn-PC-0ngwzm CAS No. 42497-91-6

Agn-PC-0ngwzm

Katalognummer: B14654113
CAS-Nummer: 42497-91-6
Molekulargewicht: 302.31 g/mol
InChI-Schlüssel: DDWKMCSLXMCWTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Agn-PC-0ngwzm is a synthetic organic compound with unique properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0ngwzm involves several steps, including the use of specific reagents and controlled reaction conditions. The most common synthetic route includes:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reduction processes. The reaction conditions are optimized to ensure high yield and purity of the compound. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Agn-PC-0ngwzm undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Agn-PC-0ngwzm has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Agn-PC-0ngwzm involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Agn-PC-0ngwzm stands out due to its unique chemical structure and versatile applications across multiple scientific disciplines. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and industrial use .

Eigenschaften

CAS-Nummer

42497-91-6

Molekularformel

C14H10N2O4S

Molekulargewicht

302.31 g/mol

IUPAC-Name

4-[(4-nitrophenyl)sulfonylmethyl]benzonitrile

InChI

InChI=1S/C14H10N2O4S/c15-9-11-1-3-12(4-2-11)10-21(19,20)14-7-5-13(6-8-14)16(17)18/h1-8H,10H2

InChI-Schlüssel

DDWKMCSLXMCWTH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.